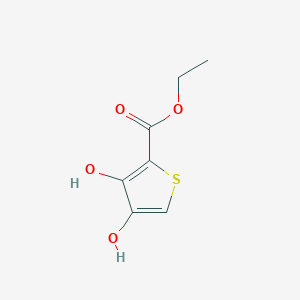
Ethyl 3,4-dihydroxythiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydroxythiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with ethyl ester and two hydroxyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the decarboxylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This reaction typically requires heating in the presence of a suitable catalyst . Another method involves the use of transition metal-mediated reactions, such as the formation of a 1,4-dioxine ring with a propargylic carbonate .
Industrial Production Methods
The industrial production of this compound often involves environmentally friendly synthetic routes. For example, the Mitsunobu reaction has been reported as an efficient method for synthesizing key intermediates and derivatives of this compound . This method is favored due to its mild reaction conditions and high yields.
化学反応の分析
Types of Reactions
Ethyl 3,4-dihydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrothiophenes, and various substituted thiophenes, depending on the specific reagents and conditions used .
科学的研究の応用
Ethyl 3,4-dihydroxythiophene-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 3,4-dihydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its potential use as an enzyme inhibitor in medicinal chemistry.
類似化合物との比較
Ethyl 3,4-dihydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
3,4-Ethylenedioxythiophene (EDOT): Known for its use in conducting polymers with improved redox stability.
Poly(3,4-propylenedioxythiophene) (PProDOT): Used in organic electrochromic devices due to its fast switching properties.
Thiophene-2-carboxylate derivatives: These compounds are also studied for their biological activities and applications in organic electronics.
特性
分子式 |
C7H8O4S |
|---|---|
分子量 |
188.20 g/mol |
IUPAC名 |
ethyl 3,4-dihydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O4S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3,8-9H,2H2,1H3 |
InChIキー |
MVVKIGGZHXASGZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CS1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


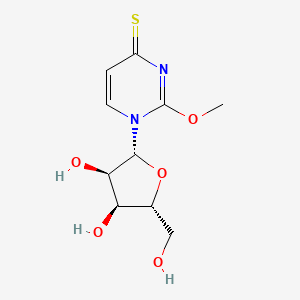
![2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one](/img/structure/B13354766.png)
![2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354770.png)
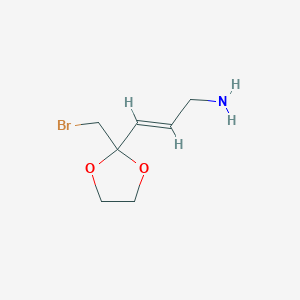
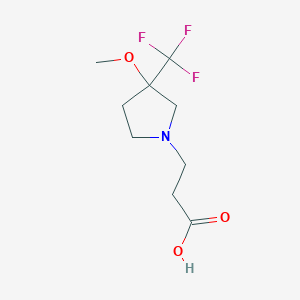
![(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13354776.png)
![Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B13354780.png)
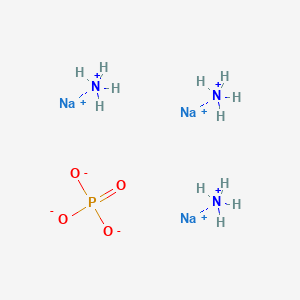
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B13354783.png)
![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354804.png)
![4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B13354812.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354822.png)

